Methyl-4-Acetyl-3-hydroxybenzoat

Übersicht

Beschreibung

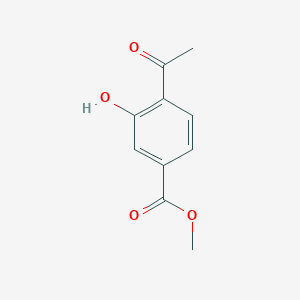

Methyl 4-acetyl-3-hydroxybenzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of hydroxybenzoic acid, featuring an acetyl group and a methoxy group attached to the benzene ring

Wissenschaftliche Forschungsanwendungen

Synthesis of Aromatic Compounds

Methyl 4-acetyl-3-hydroxybenzoate serves as a precursor in the synthesis of various aromatic compounds. Its structure allows for modifications that lead to the formation of complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of polybenzoxazole polymers, which are known for their high thermal stability and mechanical strength .

Enzyme Engineering Studies

Research has demonstrated the potential of methyl 4-acetyl-3-hydroxybenzoate in enzyme engineering. Specifically, studies involving Corynebacterium glutamicum have shown that modified strains can produce significant amounts of 4-amino-3-hydroxybenzoic acid from glucose, utilizing pathways that include methyl 4-acetyl-3-hydroxybenzoate as an intermediate. This approach highlights the compound's role in metabolic engineering aimed at producing high-performance materials from renewable resources .

Microbial Metabolism Investigations

The compound is also relevant in studies of microbial metabolism. Research on the anaerobic metabolism of related compounds has provided insights into how bacteria like Thauera aromatica utilize aromatic substrates, including derivatives of methyl 4-acetyl-3-hydroxybenzoate, for energy and carbon source . These studies contribute to understanding bioremediation processes and the ecological roles of microorganisms.

Pharmaceutical Industry

Methyl 4-acetyl-3-hydroxybenzoate is utilized in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have shown potential as anti-inflammatory and antimicrobial agents, making them valuable in drug formulation .

Cosmetic Formulations

This compound is also used in cosmetic formulations due to its properties as a preservative and stabilizer. It helps enhance the shelf life of products while ensuring safety against microbial contamination .

Agricultural Chemicals

In agriculture, methyl 4-acetyl-3-hydroxybenzoate can be employed in the development of plant protection products. Its efficacy as a biopesticide precursor is being explored, given its potential to mitigate pest-related losses while being less harmful to beneficial organisms compared to conventional pesticides .

Data Tables

Case Studies

-

Polybenzoxazole Production:

A study demonstrated the successful conversion of methyl 4-acetyl-3-hydroxybenzoate into polybenzoxazole using engineered strains of Corynebacterium glutamicum. The research highlighted the efficiency of this pathway in producing high-performance materials from biomass-derived precursors. -

Microbial Pathway Engineering:

Researchers engineered a strain capable of producing significant yields of 4-amino-3-hydroxybenzoic acid by optimizing metabolic pathways involving methyl 4-acetyl-3-hydroxybenzoate, showcasing its utility in synthetic biology applications aimed at sustainable chemical production.

Wirkmechanismus

Target of Action

Methyl 4-acetyl-3-hydroxybenzoate, also known as Methyl 3-Acetyl-4-hydroxybenzoate, is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase . The primary target of this compound is the enzyme steroid sulfatase, which plays a crucial role in the regulation of hormone activity.

Mode of Action

It is known to inhibit the activity of steroid sulfatase, thereby affecting the metabolism of steroids in the body . This inhibition can lead to changes in the hormonal balance, which can have various downstream effects.

Biochemical Pathways

The compound’s action on steroid sulfatase affects the steroid hormone pathway. Steroid hormones, such as estrogen and testosterone, are crucial for various physiological processes, including growth, immune function, and metabolic regulation. By inhibiting steroid sulfatase, Methyl 4-acetyl-3-hydroxybenzoate can potentially influence these processes .

Pharmacokinetics

The pharmacokinetic characteristics of Methyl 4-acetyl-3-hydroxybenzoate include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, it permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .

Result of Action

The inhibition of steroid sulfatase by Methyl 4-acetyl-3-hydroxybenzoate can lead to a decrease in the activity of steroid hormones. This can have various effects at the molecular and cellular level, depending on the specific hormones affected and the tissues in which they act .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-acetyl-3-hydroxybenzoate. Furthermore, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These factors can affect the compound’s stability and the effectiveness of its action.

Biochemische Analyse

Biochemical Properties

Methyl 4-acetyl-3-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of human steroid sulfatase. This enzyme is crucial for the metabolism of steroid hormones, and its inhibition can lead to various therapeutic effects. Methyl 4-acetyl-3-hydroxybenzoate interacts with the active site of the enzyme, forming a reversible complex that prevents the enzyme from catalyzing its substrate . Additionally, this compound has been found to interact with other biomolecules, such as proteins involved in the regulation of gene expression and cell signaling pathways.

Cellular Effects

Methyl 4-acetyl-3-hydroxybenzoate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key proteins involved in these pathways. For example, it can inhibit the phosphorylation of certain proteins, leading to altered gene expression and cellular metabolism . This compound also impacts cell function by affecting the production of reactive oxygen species (ROS) and the overall redox state of the cell. These effects can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-acetyl-3-hydroxybenzoate involves its interaction with specific biomolecules. It binds to the active site of human steroid sulfatase, forming a reversible complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the presence of hydroxyl and acetyl groups in the compound, which form hydrogen bonds and hydrophobic interactions with the enzyme. Additionally, Methyl 4-acetyl-3-hydroxybenzoate can modulate the activity of other enzymes and proteins by altering their conformation and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-acetyl-3-hydroxybenzoate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or moisture . Over time, the degradation products can affect the compound’s activity and its interactions with biomolecules. Long-term studies have shown that Methyl 4-acetyl-3-hydroxybenzoate can have sustained effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of Methyl 4-acetyl-3-hydroxybenzoate vary with different dosages in animal models. At low doses, the compound can inhibit human steroid sulfatase without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver toxicity and oxidative stress. These threshold effects are important for determining the therapeutic window of the compound and its potential use in clinical applications.

Metabolic Pathways

Methyl 4-acetyl-3-hydroxybenzoate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the cell. The compound’s metabolism can also influence its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, Methyl 4-acetyl-3-hydroxybenzoate is transported and distributed by specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its localization to specific cellular compartments. The distribution of Methyl 4-acetyl-3-hydroxybenzoate can affect its activity and its interactions with biomolecules, influencing its overall biological effects.

Subcellular Localization

Methyl 4-acetyl-3-hydroxybenzoate is localized to specific subcellular compartments, such as the cytoplasm and the nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of Methyl 4-acetyl-3-hydroxybenzoate can affect its activity and its interactions with other biomolecules, influencing its overall function in the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-acetyl-3-hydroxybenzoate can be synthesized through the esterification of 4-acetyl-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to ensure complete esterification. The general reaction scheme is as follows:

4-acetyl-3-hydroxybenzoic acid+methanolacid catalystMethyl 4-acetyl-3-hydroxybenzoate+water

Industrial Production Methods

In industrial settings, the production of methyl 4-acetyl-3-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-acetyl-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

Oxidation: Formation of 4-acetyl-3-hydroxybenzoic acid or 4-acetyl-3-ketobenzoic acid.

Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-acetyl-3-hydroxybenzoate can be compared with other similar compounds such as:

Methyl 4-hydroxybenzoate: Commonly used as a preservative in foods and cosmetics.

Methyl 3-acetyl-4-hydroxybenzoate: Similar structure but different positioning of functional groups, leading to distinct chemical properties.

Methylparaben: Widely used in cosmetics and pharmaceuticals for its antimicrobial properties.

Biologische Aktivität

Methyl 4-acetyl-3-hydroxybenzoate, also known as methyl 4-acetylsalicylate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and antimicrobial properties, supported by data tables and relevant case studies.

- Chemical Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- IUPAC Name : Methyl 4-acetyl-3-hydroxybenzoate

Biological Activities

1. Anti-inflammatory and Analgesic Properties

Methyl 4-acetyl-3-hydroxybenzoate has been studied for its anti-inflammatory and analgesic effects. Research indicates that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation.

- In a study evaluating various compounds for their anti-inflammatory activity, methyl 4-acetyl-3-hydroxybenzoate demonstrated significant inhibition of IL-6 signaling pathways, which are crucial in inflammatory responses.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A screening of derivatives indicated that methyl 4-acetyl-3-hydroxybenzoate exhibited notable activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Staphylococcus epidermidis | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 62.5–500 µg/mL | 125 to >2000 µg/mL |

These results suggest that methyl 4-acetyl-3-hydroxybenzoate could be a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities of methyl 4-acetyl-3-hydroxybenzoate:

- Study on Anti-inflammatory Effects :

- Antimicrobial Screening :

- Mechanistic Studies :

Eigenschaften

IUPAC Name |

methyl 4-acetyl-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKWPMUVFBBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626909 | |

| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478169-69-6 | |

| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.